2,3,4-Trichlorobenzenesulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
89487-73-0 |
|---|---|
Molecular Formula |
C6H4Cl3NO2S |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
2,3,4-trichlorobenzenesulfonamide |
InChI |
InChI=1S/C6H4Cl3NO2S/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H,(H2,10,11,12) |
InChI Key |
RRGFPRYWNRFCOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)N)Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,3,4 Trichlorobenzenesulfonamide and Its Precursors
Strategies for the Preparation of 2,3,4-Trichlorobenzenesulfonyl Chloride
The primary route to obtaining 2,3,4-trichlorobenzenesulfonyl chloride involves the direct chlorination of benzenesulfonyl chloride or its derivatives. This process requires precise control to achieve the desired polysubstitution pattern.
Chlorination of Benzenesulfonyl Chloride and Derivatives
The synthesis of 2,3,4-trichlorobenzenesulfonyl chloride is typically achieved through the electrophilic aromatic substitution of benzenesulfonyl chloride using chlorine gas. This reaction introduces three chlorine atoms onto the benzene (B151609) ring at the 2, 3, and 4 positions. Alternative starting materials can include benzenesulfonic acid derivatives, which are then converted to the sulfonyl chloride. For instance, 2,3,4-trichlorobenzenesulfonic acid can be reacted with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the desired sulfonyl chloride.
Reaction Conditions and Catalysis in Directed Chlorination
To facilitate the selective chlorination at the desired positions and prevent the formation of unwanted isomers, the reaction is typically carried out in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃). The catalyst enhances the electrophilicity of chlorine, promoting the substitution reaction. Careful control of reaction parameters, including temperature, the flow rate of chlorine gas, and reaction time, is crucial to avoid over-chlorination. The reaction is often performed in organic solvents like dichloromethane (B109758) or chloroform.
Recent research has also explored the use of milder chlorinating agents. For example, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) has been used for the synthesis of sulfonyl chlorides from sulfonic acids under neutral conditions, which could be adapted for trichlorobenzenesulfonyl chloride derivatives.
| Catalyst System | Reactants | Key Conditions | Outcome |
| Iron(III) chloride (FeCl₃) | Benzenesulfonyl chloride, Chlorine gas | Controlled temperature and chlorine flow | Directed chlorination to 2,3,4-positions |
| Lewis Acids (e.g., AlCl₃) | Diphenylmethane, Sulfuryl chloride (SO₂Cl₂) | 333K, atmospheric pressure | Selective chlorination researchgate.net |
| Sulfur monochloride, Lewis acid (e.g., FeCl₃), then Chlorine | Toluene or Chlorotoluene | Sequential reaction | Para-directed chlorination google.com |
| Ionic Liquids (e.g., [BMIM]Cl-2ZnCl₂) | Toluene, Chlorine gas | 80°C, 8 hours | High conversion to chlorotoluenes mdpi.com |
Optimization of Synthetic Routes for Precursor Compounds
Optimization of the synthetic route for 2,3,4-trichlorobenzenesulfonyl chloride focuses on improving yield, purity, and cost-effectiveness. This includes strategies such as the use of continuous flow reactors and the recycling of reagents. Purification of the final product is often achieved through multi-step processes like distillation and recrystallization to obtain high-purity 2,3,4-trichlorobenzenesulfonyl chloride. The study of related compounds, such as 4,6-dinitro-1,2,3-trichlorobenzene, has shown that recycling of waste acids from the reaction can be an effective way to improve the economic and environmental profile of the synthesis. researchgate.net
Amination Reactions for the Formation of 2,3,4-Trichlorobenzenesulfonamide
Once the 2,3,4-trichlorobenzenesulfonyl chloride precursor is synthesized and purified, it undergoes an amination reaction to form the final sulfonamide product.
Reaction of Sulfonyl Chlorides with Amines
2,3,4-Trichlorobenzenesulfonyl chloride readily reacts with a variety of amines to form the corresponding sulfonamides. This is a nucleophilic substitution reaction where the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group and displacing the chloride ion. This reaction is a fundamental and widely used method for the synthesis of sulfonamides. manavchem.comwikipedia.org The reactivity of the sulfonyl chloride is influenced by the electron-withdrawing nature of the three chlorine atoms on the benzene ring, which enhances the electrophilicity of the sulfonyl group.
Controlled Reaction Parameters for Amide Formation
The formation of this compound requires careful control of reaction parameters to ensure high yield and purity of the product. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. The choice of solvent is also important and is often an organic solvent in which both the sulfonyl chloride and the amine are soluble. The temperature of the reaction is another critical parameter that needs to be controlled to prevent side reactions.
| Parameter | Significance | Typical Conditions |
| Temperature | Controls reaction rate and minimizes side reactions. | Often started at low temperatures (e.g., 0°C) and then warmed to room temperature. rsc.org |
| Solvent | Solubilizes reactants and facilitates the reaction. | Anhydrous organic solvents like tetrahydrofuran (B95107) (THF), dichloromethane, or chloroform. rsc.org |
| Base | Neutralizes HCl byproduct, driving the reaction to completion. | Tertiary amines like triethylamine. rsc.org |
| Stoichiometry | Ensures complete conversion of the limiting reagent. | Often a slight excess of the amine is used. |
Advanced Synthetic Approaches for Derivatization of this compound
The derivatization of this compound primarily targets two key sites: the sulfonamide nitrogen (N1 position) and the benzenesulfonamide (B165840) ring system. These modifications allow for the systematic exploration of the chemical space around the core scaffold, leading to the generation of libraries of novel compounds with potentially improved characteristics.
Regioselective Functionalization of the Benzenesulfonamide Ring System
The functionalization of the already substituted benzene ring of this compound presents a synthetic challenge due to the directing effects of the existing chloro and sulfonamide substituents. However, modern synthetic methods offer pathways for the regioselective introduction of additional functional groups. The directing effects of the substituents on the aromatic ring play a critical role in determining the position of further substitution. The three chlorine atoms are deactivating and ortho-, para-directing, while the sulfonamide group is also deactivating and meta-directing.
Strategies for regioselective functionalization can include:
Directed ortho-metalation (DoM): This technique can potentially be used to introduce substituents at the C5 position, ortho to the sulfonamide group. This would involve the deprotonation of the C5 position by a strong base, followed by quenching with an electrophile.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the chlorine atoms and the sulfonyl group can activate the ring for nucleophilic aromatic substitution, potentially allowing for the replacement of one of the chlorine atoms with another functional group under specific conditions.
Transition-metal-catalyzed cross-coupling reactions: Palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions, provided a suitable handle like a bromo or iodo substituent is first introduced on the ring.
While specific examples for the regioselective functionalization of this compound are not abundant in readily available literature, the principles of these reactions are well-established for other polychlorinated aromatic systems. chemicalbook.com
Multi-step Reaction Sequences in Analog Synthesis
The synthesis of more complex analogs of this compound often requires multi-step reaction sequences. These sequences can involve the initial synthesis of a functionalized precursor, followed by the formation of the sulfonamide, or the post-synthesis modification of a simpler this compound derivative.
An example of a multi-step approach could involve the synthesis of a complex heterocyclic amine, which is then reacted with 2,3,4-trichlorobenzenesulfonyl chloride. Alternatively, a derivative of this compound containing a reactive functional group could be synthesized and then used in subsequent reactions to build a more elaborate structure.
For instance, a synthetic route could be designed to first introduce a reactive handle, such as an amino or a bromo group, onto the heterocyclic moiety of a pre-formed N-heterocyclic this compound. This handle can then be used for further derivatization through reactions like acylation, alkylation, or cross-coupling.
Structure Activity Relationship Sar Studies of 2,3,4 Trichlorobenzenesulfonamide Analogs
Impact of Chlorine Substitution Pattern on Biological Interactions
The number, position, and nature of halogen atoms on the benzenesulfonamide (B165840) scaffold are critical determinants of biological activity. Chlorination, in particular, modulates the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects molecular recognition, binding affinity, and selectivity. researchgate.neteurochlor.org
The specific placement of chlorine atoms on the benzene (B151609) ring significantly influences how a molecule interacts with its biological target. SAR studies on monoamine transporter releasing agents, including substituted methcathinone (B1676376) analogs, reveal clear positional effects. nih.gov Generally, substituents at the 2-position (ortho) result in lower potency compared to those at the 3- (meta) or 4- (para) positions. nih.gov This suggests that steric hindrance from an ortho-substituent can impede optimal alignment within a receptor's binding site.
The introduction of chlorine atoms into a molecule is a common strategy to enhance biological activity, often by increasing lipophilicity. researchgate.neteurochlor.org This increased lipophilicity can improve the molecule's ability to partition into the lipid layers of cell membranes or engage with hydrophobic pockets within protein binding sites. researchgate.neteurochlor.org The electron-withdrawing inductive effect of chlorine polarizes the molecule, which can lead to stronger hydrophobic interactions with a biological receptor. researchgate.net
The nature of the halogen itself is a key factor. In studies of perhalogenated benzenes, interaction energies were found to increase substantially (3-4 times) when moving from fluorine to iodine, highlighting the role of halogen size and polarizability. ucl.ac.uk However, the effect on binding affinity is not always straightforward. In a series of benztropine (B127874) analogs designed as dopamine (B1211576) transporter (DAT) inhibitors, fluoro- or chloro-substitution at the 4-position of a phenyl ring did not significantly alter DAT binding affinity. nih.gov This indicates that while halogenation is a powerful tool, its ultimate impact on affinity and selectivity depends on the specific architecture of both the ligand and the target binding site.
The following table presents inhibition data for a series of benzenesulfonamide derivatives against human carbonic anhydrase (hCA) isoforms, illustrating how different substituents on the phenyl ring affect binding affinity.
| Compound | Substituent (R) | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) |
|---|---|---|---|---|---|
| 18 | 4-F | 24.6 | 9.2 | 94.7 | 7.8 |
| 24 | 2-OH | 138.4 | 2.8 | 25.3 | 4.5 |
| 23 | 4-NO2, 2-OCH3 | 1506 | 53.6 | 30.7 | 5.8 |
| 33 | 4-NO2, 2-OCH3 (different tail) | >10000 | 53.1 | 45.1 | 7.5 |
Role of the Sulfonamide Moiety in Enzyme Binding and Inhibition
The sulfonamide group (-SO₂NH₂) is a cornerstone of the biological activity of this class of compounds, acting as a key anchoring point to many target enzymes, particularly metalloenzymes. nih.govajchem-b.com Its ability to engage in both coordination chemistry and hydrogen bonding makes it a privileged functional group in inhibitor design. nih.govnih.gov
In metalloenzymes such as carbonic anhydrases, the sulfonamide moiety functions as a potent zinc-binding group (ZBG). nih.gov Upon binding, the sulfonamide is typically deprotonated to its sulfonamidate form (-SO₂NH⁻). The anionic nitrogen atom then coordinates directly to the catalytic zinc ion (Zn²⁺) in the enzyme's active site. nih.gov X-ray crystallography studies of carbonic anhydrase I (hCA I) in complex with benzenesulfonamide inhibitors consistently show the nitrogen of the sulfonamide group interacting with the Zn²⁺ ion. nih.gov This coordination is a key component of the tetrahedral geometry around the zinc, which also involves three histidine residues from the enzyme. nih.gov
The coordination behavior of sulfonamides is versatile. Depending on the specific ligand and metal ion, coordination can occur through different atoms. While coordination via the sulfonamide nitrogen is common in zinc metalloenzymes, complexes with other metals, such as ruthenium(III), have shown chelation through a heterocyclic nitrogen atom and an oxygen atom of the –SO₂NH– group. nih.gov In other cases, coordination may occur only through a nitrogen atom in a heterocyclic ring attached to the sulfonamide, with the sulfonamide group itself not directly involved in metal binding. nih.govnih.gov This versatility allows for fine-tuning of the electronic and structural properties of metal-based sulfonamide drugs. nih.govtandfonline.com
Beyond metal coordination, the sulfonamide group is a critical participant in the hydrogen bond network that stabilizes the inhibitor within the enzyme's active site. The two oxygen atoms of the sulfonamide group act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. nih.goviucr.org
Conformational Analysis and Torsion Angles in Related Benzenesulfonamides
The three-dimensional shape of a benzenesulfonamide inhibitor is determined by the rotation around its single bonds, particularly the S-N bond and the C-S bond. The resulting torsion angles dictate the relative orientation of the aromatic rings and the sulfonamide group, which must be optimal to fit within the constraints of an enzyme's active site.
Crystal structure analysis of N-(aryl)-arylsulfonamides reveals that the molecule is typically bent at the sulfur atom. iucr.org The conformation is often described by the C—S—N—C torsion angle, which defines the twist between the aryl group attached to the sulfur and the aryl group attached to the nitrogen. Studies of various substituted benzenesulfonamides have reported a range of values for this critical torsion angle, indicating conformational flexibility. For example, values such as 66.33°, 68.4°, and 62.1° have been observed in different structures. iucr.orgnih.gov In molecules with multiple sulfonamide chains, the C—S—N—C torsion angles can differ significantly, with values of 73.09° and -117.35° reported in the same molecule. nih.gov This demonstrates that molecular conformation is sensitive to the local chemical environment and substitution patterns. mdpi.com A systematic change in a key torsion angle within a molecule can have a profound impact on its solid-state properties, such as fluorescence, by altering how molecules pack and interact in a crystal lattice. rsc.org
The following table summarizes key torsion angles from the crystal structures of several benzenesulfonamide analogs.
| Compound | Torsion Angle Name | Torsion Angle (°) | Reference |
|---|---|---|---|
| 4-methoxy-N-(4-methylphenyl)benzenesulfonamide | C—S—N—C | 66.33 | nih.gov |
| N-(4-fluorophenyl)-4-methoxybenzenesulfonamide | C—S—N—C | 68.4 | nih.gov |
| N-(4-methoxyphenyl)-nitrobenzenesulfonamide (ortho) | C—S—N—C | -58.6 | mdpi.com |
| N-(4-methoxyphenyl)-nitrobenzenesulfonamide (meta) | C—S—N—C | 66.56 | mdpi.com |
| N-(4-methoxyphenyl)-nitrobenzenesulfonamide (para) | C—S—N—C | 41.78 | mdpi.com |
| 4-methyl-N-(2,5-dichlorophenyl)-benzenesulfonamide | C—SO₂—NH—C | 62.1 | iucr.org |
Rotational Barriers and Preferred Conformations
Studies on related aromatic compounds have shown that the energy barriers for the rotation of an aryl group are generally lower than those for a formyl fragment. nih.gov For instance, in a series of N-benzhydrylformamides, the calculated rotational barriers for the formyl group (ΔG≠298 (Formyl)) were found to be in the range of 20–23 kcal/mol, and were largely independent of the presence of ortho-substituents on the aromatic rings. nih.gov In contrast, the rotational barriers for the aryl groups (ΔG≠298 (Aryl)) were significantly lower, varying from 2.5 kcal/mol to 9.8 kcal/mol, with a notable increase in the barrier height corresponding to the presence of bulky ortho-substituents. nih.gov This suggests that in 2,3,4-trichlorobenzenesulfonamide analogs, the rotation of the trichlorophenyl group would be considerably more facile than the rotation around the C-S or S-N bonds of the sulfonamide group.
The preferred conformation of such molecules is often a delicate balance between steric hindrance and stabilizing electronic interactions. For example, in biphenyl (B1667301) derivatives, the molecule tends to adopt a non-planar conformation with a dihedral angle of approximately 45 degrees between the phenyl rings to minimize steric clash between the ortho-hydrogens. biomedres.usbiomedres.us Theoretical calculations on biphenyls have estimated the rotational barrier from this ground state to a planar conformation (dihedral angle 0°) to be around 6.0 to 13.93 kJ/mol, while the barrier to a perpendicular conformation (dihedral angle 90°) is slightly lower. biomedres.usbiomedres.us These findings suggest that the 2,3,4-trichlorophenyl group in the target sulfonamide would likely adopt a staggered conformation relative to the sulfonamide group to alleviate steric strain from the ortho-chloro substituent.
Intermolecular and Intramolecular Interactions Influencing Conformation
The solid-state architecture and, to some extent, the solution-state conformation of this compound analogs are dictated by a network of intermolecular and intramolecular interactions.
Intermolecular Interactions: Crystal packing in sulfonamides is often driven by strong intermolecular hydrogen bonds and π-π stacking interactions. nih.gov In many sulfonamide crystal structures, the N-H group of the sulfonamide acts as a hydrogen bond donor, while the sulfonyl oxygens and sometimes the aromatic rings act as acceptors, leading to the formation of robust supramolecular synthons. nih.govrsc.org For instance, in the crystal structure of hydrochlorothiazide, a related sulfonamide, intermolecular interactions involving the sulfonamide group lead to the formation of specific motifs, such as R(14) rings. researchgate.net The presence of multiple chlorine atoms on the phenyl ring of this compound can also lead to halogen bonding, a type of non-covalent interaction where a halogen atom acts as an electrophilic species, further influencing the crystal packing. rsc.org
The following table summarizes key intermolecular interactions observed in related sulfonamide crystal structures:
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |
| Hydrogen Bond | N-H (sulfonamide) | O=S (sulfonamide) | 1.9 - 2.6 | nih.govrsc.org |
| Hydrogen Bond | N-H (sulfonamide) | N (aromatic) | 2.1 - 2.4 | nih.gov |
| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | nih.govnih.gov |
| Halogen Bond | C-Cl | O=S, N | Variable | rsc.org |
Intramolecular Interactions: Intramolecular hydrogen bonds can play a crucial role in defining the preferred conformation of a molecule by creating a more compact and rigid structure. libretexts.org In certain molecular contexts, an intramolecular hydrogen bond can form between a hydrogen bond donor and an acceptor within the same molecule, leading to the formation of a stable ring-like structure. libretexts.orgnih.govyoutube.com For this compound, the potential for an intramolecular hydrogen bond between the sulfonamide N-H and the ortho-chlorine atom on the phenyl ring exists. However, the strength of such a C-Cl···H-N interaction would likely be weak. rsc.org The conformation of the sulfonamide group itself is also subject to internal electronic effects, such as hyperconjugation, which can influence bond lengths and angles. msu.edu
The planarity of molecular fragments can be enhanced by the presence of intramolecular hydrogen bonds and π-electron delocalization. nih.gov This can, in turn, affect the strength and nature of intermolecular interactions, such as π-π stacking. nih.gov
Mechanistic Investigations of 2,3,4 Trichlorobenzenesulfonamide As an Enzyme Inhibitor
Inhibition of Dihydropteroate Synthase (DHPS)
Dihydropteroate synthase is a critical enzyme in the folate biosynthesis pathway of many microorganisms. nih.govwikipedia.org The inhibition of this enzyme has significant consequences for bacterial survival.
Competitive Inhibition Mechanism and Folate Synthesis Pathway
Sulfonamides, including 2,3,4-trichlorobenzenesulfonamide, function as competitive inhibitors of DHPS. wikipedia.orgnih.gov This means they directly compete with the enzyme's natural substrate, para-aminobenzoic acid (PABA). wikipedia.org The folate synthesis pathway is essential for the production of nucleic acids (DNA and RNA), which are fundamental for cell division and growth. wikipedia.org By blocking the action of DHPS, sulfonamides interrupt this vital pathway. nih.gov The enzyme DHPS catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form 7,8-dihydropteroate. wikipedia.orgnih.gov This reaction is a crucial step in the de novo synthesis of folate, a process that does not occur in humans, making it an effective target for antibacterial agents. nih.govwikipedia.org
Structural Analogy to Para-aminobenzoic Acid (PABA)
The inhibitory action of this compound is rooted in its structural similarity to PABA. nih.gov Both molecules possess a benzene (B151609) ring with an amino group, allowing the sulfonamide to fit into the active site of DHPS that would normally bind to PABA. nih.govnih.gov This molecular mimicry is a key feature of sulfonamide-based antibiotics. nih.gov Minimal structural changes to the PABA framework can lead to the inhibition of enzymes that utilize it as a substrate. nih.gov
Table 1: Comparison of Functional Groups
| Compound | Key Functional Groups |
| This compound | Benzene ring, Sulfonamide group (-SO₂NH₂), Chlorine atoms |
| Para-aminobenzoic acid (PABA) | Benzene ring, Carboxylic acid group (-COOH), Amino group (-NH₂) |
Implications for Bacterial Growth and Multiplication
By competitively inhibiting DHPS and halting the folate synthesis pathway, this compound effectively prevents bacteria from producing the necessary precursors for DNA and RNA synthesis. nih.govwikipedia.org This disruption of nucleic acid production directly impedes bacterial cell division and multiplication, leading to a bacteriostatic effect, where the bacteria are unable to grow and reproduce. wikipedia.org The dependence of bacteria on their own folate synthesis makes them particularly vulnerable to this mode of inhibition. nih.gov
Modulation of Carbonic Anhydrase (CA) Isoforms
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Benzenesulfonamides are a well-established class of CA inhibitors. nih.gov
Interaction with Zinc(II) in the Active Site of CAs
The inhibitory activity of benzenesulfonamides against carbonic anhydrases is primarily due to the interaction of the sulfonamide group with the zinc(II) ion located in the enzyme's active site. nih.govacs.org The nitrogen atom of the deprotonated sulfonamide group coordinates directly with the Zn²⁺ ion, displacing a water molecule or hydroxide (B78521) ion that is normally bound to the metal. acs.orgnih.gov This interaction forms a stable, tetrahedral coordination complex with the zinc, which is also coordinated by three histidine residues from the enzyme. nih.gov Additionally, an oxygen atom of the sulfonamide group often forms a hydrogen bond with the backbone nitrogen of the Thr199 residue, further stabilizing the inhibitor within the active site. nih.gov
Factors Governing Isoform Selectivity in Benzenesulfonamides
The human body has several different isoforms of carbonic anhydrase, and achieving selective inhibition is a key goal in drug design. nih.govsemanticscholar.org The selectivity of benzenesulfonamide (B165840) inhibitors is largely determined by the "tail" portion of the molecule, which extends away from the sulfonamide-zinc binding group. nih.govunifi.it Variations in the chemical structure of this tail can lead to different interactions with amino acid residues lining the active site cavity of the various CA isoforms. nih.gov These interactions can be both hydrophobic and hydrophilic in nature. nih.gov For example, residues at specific positions, such as 92 and 131, play a significant role in determining the binding affinity and orientation of the inhibitor. nih.gov By modifying the tail, it is possible to design inhibitors that preferentially bind to one isoform over others, which can be advantageous in targeting specific disease-related CAs while minimizing off-target effects. nih.govnih.gov
Thermodynamics of Binding in CA Inhibition
The interaction between an inhibitor and its target enzyme can be characterized by changes in thermodynamic parameters, providing deep insights into the binding mechanism. The rational design of drugs benefits from understanding these structure-thermodynamics correlations to predict the chemical structures that will exhibit high affinity and selectivity for a target protein. nih.gov For sulfonamide inhibitors of carbonic anhydrase (CA), the key thermodynamic parameters are the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (TΔS) of binding.
The binding of sulfonamides to the zinc ion in the active site of carbonic anhydrase is a complex process influenced by protonation events. Therefore, to truly understand the interaction, intrinsic thermodynamic parameters must be determined by accounting for these proton transfers. nih.govnih.gov Isothermal titration calorimetry (ITC) is a primary technique used to directly measure the heat changes associated with binding, allowing for the determination of the binding affinity (Ka), stoichiometry (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Table 1: General Thermodynamic Parameters in CA Inhibition by Sulfonamides
| Parameter | Description | Role in Binding |
| ΔG (Gibbs Free Energy) | The overall energy change of binding, indicating spontaneity. | A negative value indicates a favorable binding event. |
| ΔH (Enthalpy) | The heat change upon binding, reflecting bond formation and breakage. | A negative value (exothermic) often indicates strong, favorable interactions. |
| TΔS (Entropy) | The change in randomness or disorder of the system upon binding. | A positive value can be driven by the release of water molecules from the binding site (hydrophobic effect). |
Potential Interactions with Other Enzyme Systems
Beyond carbonic anhydrase, the structural motifs of this compound suggest potential interactions with other enzyme systems. The following sections explore the theoretical potential for inhibition based on the activity of structurally related compounds.
Inhibition of Alkaline Phosphatase
Alkaline phosphatases (ALPs) are a group of enzymes that remove phosphate (B84403) groups from various molecules and are involved in numerous physiological processes. nih.govscbt.com Overexpression of certain ALP isoforms is associated with various diseases, making them a therapeutic target. nih.govnih.gov Various compounds have been identified as ALP inhibitors, including heterocyclic compounds and sulfonamide derivatives. nih.govnih.gov
For example, a study on cyclooxygenase-2 (COX-2) inhibitors, which include the sulfonamide-containing drug nimesulide, found that they could potently inhibit human placental alkaline phosphatase (hPAP). nih.gov However, there is no direct scientific literature available that documents the inhibition of alkaline phosphatase by this compound. The potential for this specific compound to act as an ALP inhibitor remains to be investigated.
Potential as a Casein Kinase 1 (CK1) Inhibitor
Casein kinase 1 (CK1) is a family of serine/threonine kinases that regulate numerous cellular processes, and their dysfunction is implicated in diseases like cancer and neurodegenerative disorders. nih.govnih.gov Consequently, the development of CK1 inhibitors is an active area of research. nih.gov These inhibitors typically target the ATP-binding site of the kinase. nih.gov
A number of potent and selective CK1 inhibitors have been developed, such as PF-670462, which inhibits both CK1δ and CK1ε isoforms. nih.gov While various chemical scaffolds have been explored for CK1 inhibition, there is currently no published research suggesting that this compound has been evaluated as a potential inhibitor of any Casein Kinase 1 isoform.
Cholesteryl Ester Transfer Protein (CETP) Inhibition Potential
Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins and is a target for therapies aimed at raising HDL cholesterol and lowering LDL cholesterol. nih.govnih.gov Several CETP inhibitors, such as anacetrapib, evacetrapib, and obicetrapib, have been developed and studied in large clinical trials. nih.govwikipedia.org These molecules are typically complex structures designed to fit into the hydrophobic tunnel of the CETP molecule. researchgate.net
The development of CETP inhibitors has focused on specific molecular designs intended to block the lipid transfer function of the protein. nih.govwikipedia.org A review of the available scientific literature does not indicate that this compound has been investigated for its potential to inhibit cholesteryl ester transfer protein.
Emerging Research Applications and Advanced Topics
Design Principles for Novel Enzyme Inhibitors based on 2,3,4-Trichlorobenzenesulfonamide Scaffold
No specific studies detailing the design principles for novel enzyme inhibitors based on the this compound scaffold could be identified. Research on benzenesulfonamide (B165840) derivatives often focuses on their ability to act as zinc-binding groups in metalloenzymes, such as carbonic anhydrases. The design of such inhibitors typically involves modifying substituents on the benzene (B151609) ring to achieve desired potency and selectivity. However, the specific influence and design considerations of a 2,3,4-trichloro substitution pattern in this context have not been documented.
Development of Chemical Probes for Biological Pathway Elucidation
There is no available research on the development and use of chemical probes derived from this compound for the elucidation of biological pathways. The development of chemical probes requires a molecule to have specific properties, such as high affinity and selectivity for a target, along with features that allow for detection or interaction with other molecules (e.g., fluorescent tags, biotin labels). No such probes based on the this compound structure have been reported in the scientific literature.
Applications in Structure-Based Drug Design and Fragment-Based Drug Discovery
No documented applications of this compound in either structure-based drug design (SBDD) or fragment-based drug discovery (FBDD) were found. Both SBDD and FBDD are powerful techniques in modern drug discovery that rely on understanding the three-dimensional structure of a target protein to design or identify small molecules that can bind to it. While the benzenesulfonamide core is a common fragment in many compound libraries, there is no specific mention or study of the 2,3,4-trichlorinated version being used as a fragment or starting point for drug design campaigns.
Future Perspectives and Research Challenges in 2,3,4 Trichlorobenzenesulfonamide Research
Exploration of New Biological Targets and Mechanisms
A primary challenge and opportunity lie in identifying the biological targets of 2,3,4-Trichlorobenzenesulfonamide. The sulfonamide functional group is a well-known pharmacophore present in a wide array of drugs, suggesting a range of potential targets. nih.gov Future research should focus on screening this compound against diverse classes of enzymes and receptors to uncover novel bioactivities.
Potential Biological Targets for Sulfonamide-Containing Compounds:
Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs, enzymes involved in pH regulation, and are targets for treating glaucoma, epilepsy, and some cancers. nih.govrsc.org The specific substitution pattern of this compound could offer selectivity for different CA isoforms, including those associated with tumors like CA IX. nih.govrsc.org
Proteases: Certain sulfonamide derivatives have shown inhibitory activity against proteases, such as the cysteine protease cruzain from Trypanosoma cruzi, the causative agent of Chagas disease. tandfonline.com
Kinases: The benzenesulfonamide (B165840) scaffold has been identified in kinase inhibitors, which are crucial in cancer therapy. For instance, analogs have been investigated as inhibitors of Tropomyosin receptor kinase A (TrkA), a potential target in glioblastoma. nih.gov
DNA Interaction: Some novel sulfonamide derivatives have been found to bind to DNA, suggesting potential applications as anticancer agents. rsc.org
A systematic screening campaign is the first step to identifying lead activities for this compound. The table below illustrates potential target classes and the rationale for their investigation.
| Potential Target Class | Rationale for Investigation | Example from Related Compounds |
| Carbonic Anhydrases | The sulfonamide moiety is a known zinc-binding group in the active site of CAs. nih.gov | SLC-0111 is a selective CA IX inhibitor that entered clinical trials. rsc.org |
| Kinases | Benzenesulfonamide analogs have shown potential as anti-glioblastoma agents by inhibiting TrkA. nih.gov | An analog, AL106, showed an IC50 value of 58.6 µM against glioblastoma cells. nih.gov |
| Proteases | Sulfonamide derivatives have been computationally identified as potential inhibitors of cruzain. tandfonline.com | Dichlorothiophene-2-sulfonamide derivatives show promise against T. cruzi. tandfonline.com |
| DNA/Enzymes | Fused heterocyclic sulfonamides have demonstrated DNA binding and enzyme inhibition. rsc.orgresearchgate.net | A thiazolo-isoxazole benzenesulfonamide derivative showed cytotoxicity against cancer cells. rsc.org |
Advancements in Synthetic Methodologies for Complex Analogs
To explore the structure-activity relationship (SAR) of this compound, the development of efficient and versatile synthetic routes is paramount. The synthesis of the core structure itself, likely from a corresponding sulfonyl chloride and an amine source, is generally established for sulfonamides. nih.gov However, creating a library of complex analogs with diverse functionalities presents a significant challenge.
Future synthetic research should focus on:
Late-Stage Functionalization: Developing methods to selectively modify the this compound scaffold at a late stage of the synthesis. This would allow for the rapid generation of a diverse set of analogs without having to repeat the entire synthetic sequence.
Novel Coupling Chemistries: Exploring modern cross-coupling reactions to attach various substituents to the aromatic ring or modify the sulfonamide nitrogen. This could involve Suzuki, Buchwald-Hartwig, or other transition-metal-catalyzed reactions.
Bioisosteric Replacement: Systematically replacing parts of the molecule, such as the trichlorinated phenyl ring, with other groups that have similar physical or chemical properties to improve efficacy, selectivity, or pharmacokinetic properties. nih.gov
The table below outlines potential advanced synthetic strategies that could be applied.
| Synthetic Strategy | Objective | Potential Application to this compound |
| Late-Stage C-H Activation | Rapidly diversify the core structure. | Introduce new functional groups onto the benzene (B151609) ring to probe interactions with biological targets. |
| Flow Chemistry | Improve reaction efficiency, safety, and scalability. | Optimize the synthesis of the core scaffold and its key intermediates. |
| Combinatorial Synthesis | Generate large libraries of analogs for high-throughput screening. | Create a matrix of analogs by varying substituents on the sulfonamide nitrogen and the aromatic ring. |
Integration of Computational and Experimental Approaches for Deeper Understanding
A synergistic approach combining computational modeling and experimental validation will be crucial for accelerating research on this compound. nih.gov In the absence of initial experimental data, computational methods can provide valuable starting hypotheses.
Key integrated approaches include:
Molecular Docking: In silico screening of this compound against libraries of known protein structures can predict potential binding modes and affinities, helping to prioritize experimental screening efforts. tandfonline.comnih.gov
Molecular Dynamics (MD) Simulations: Once a potential protein-ligand complex is identified, MD simulations can be used to assess its stability and provide insights into the key interactions driving binding. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR): As a library of analogs is synthesized and tested, QSAR models can be developed to correlate chemical structures with their biological activities. nih.gov This can guide the design of more potent and selective compounds.
The integration of these methods creates a feedback loop: computational predictions guide experimental work, and the resulting data is used to refine and improve the computational models. This iterative process is essential for efficiently navigating the chemical space around the this compound scaffold and for developing a deeper understanding of its potential as a pharmacophore.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,3,4-Trichlorobenzenesulfonamide, and how is purity validated?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with chlorinated benzene derivatives. For example, sulfonation of 2,3,4-trichlorobenzene using chlorosulfonic acid, followed by amidation with ammonia or amines under controlled pH and temperature. Key intermediates should be purified via recrystallization or column chromatography. Purity is validated using HPLC (≥95% purity threshold) and melting point analysis (mp 146–149°C, consistent with related sulfonamides) . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify proton environments and carbon frameworks. For example, aromatic protons appear in δ 6.5–8.5 ppm, while sulfonamide NH resonates near δ 5.5–6.0 ppm .
- FT-IR : Sulfonamide S=O stretches appear at ~1150–1350 cm, and N-H bends at ~1550–1650 cm .
- X-ray crystallography (if crystals are obtainable) resolves bond angles and torsional strain in the trichlorinated aromatic ring .
Advanced Research Questions
Q. How can researchers design experiments to investigate the biological interactions of this compound?
- Methodological Answer :
- Mechanistic Studies : Use biochemical assays (e.g., enzyme inhibition or receptor-binding assays) to identify molecular targets. For example, test interactions with sulfonamide-sensitive enzymes like carbonic anhydrase via UV-Vis spectroscopy.
- Cellular Models : Employ cell lines (e.g., cancer or bacterial models) to assess cytotoxicity or antimicrobial activity. Dose-response curves (IC/EC) and flow cytometry can quantify apoptosis or membrane disruption .
- Molecular Docking : Computational tools (AutoDock, Schrödinger) predict binding affinities to protein active sites, guided by PubChem’s 3D conformer data .
Q. How to address contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically compare datasets from peer-reviewed studies, focusing on variables like assay conditions (pH, temperature) and solvent systems (DMSO vs. aqueous buffers).
- Reproducibility Testing : Replicate conflicting experiments with standardized protocols. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or inoculum size .
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing Cl with F) to isolate electronic or steric effects on bioactivity .
Q. What computational methods predict the reactivity and environmental fate of this compound?
- Methodological Answer :
- Quantum Chemistry : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, electron-withdrawing Cl groups increase electrophilicity at the sulfonamide moiety .
- Environmental Degradation Modeling : Use EPI Suite or TEST software to estimate hydrolysis rates and persistence in soil/water. Chlorinated sulfonamides typically exhibit slow degradation, requiring validation via GC-MS or LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
